Bulgaramine
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Overview
Description
Bulgaramine is a natural product found in Fumaria vaillantii and Fumaria officinalis with data available.
Scientific Research Applications
Synthesis Techniques : Bulgaramine's synthesis has been a focus of research. Giese and Moser (2005) achieved a total synthesis of this compound with a sequence of eight steps, emphasizing the intramolecular cyclopentannulation reaction of a Fischer aminocarbene complex as a key step (Giese & Moser, 2005). Additionally, Honda, Aranishi, and Kaneda (2009) established a novel synthetic path for this compound, utilizing a samarium diiodide promoted ring expansion reaction (Honda, Aranishi, & Kaneda, 2009).
Biogenic Amine Production : Research on biogenic amines, specifically histamine and tyramine, by probiotic lactic acid bacteria has been explored. For instance, Priyadarshani and Rakshit (2011) studied the production of these amines by different strains, including Lactobacillus delbrueckii subsp. bulgaricus (Priyadarshani & Rakshit, 2011).
Genome Analysis and Evolution : The complete genome sequence of Lactobacillus delbrueckii subsp. bulgaricus, which is closely related to this compound research, reveals extensive and ongoing reductive evolution. This study highlights the bacterium’s adaptation from a plant-associated habitat to the milk environment, indicating loss of superfluous functions (van de Guchte et al., 2006).
Probiotic Applications : this compound-related research extends into the study of probiotics, especially in lactic acid bacteria. Schiraldi et al. (2003) discuss high cell density cultivations of Lactobacillus delbrueckii ssp. bulgaricus, focusing on the stereospecific production of lactic acid (Schiraldi et al., 2003).
Medical Applications : The impact of probiotics, including strains like Lactobacillus bulgaricus, on liver aminotransferases in nonalcoholic fatty liver disease patients has been investigated. A study by Aller et al. (2011) found that Lactobacillus bulgaricus improved liver aminotransferases levels in patients with NAFLD (Aller et al., 2011).
Properties
CAS No. |
96681-78-6 |
---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
15,16-dimethoxy-21-methyl-4,6-dioxa-21-azapentacyclo[10.9.0.02,10.03,7.013,18]henicosa-1(12),2(10),3(7),8,13,15,17-heptaene |
InChI |
InChI=1S/C21H21NO4/c1-22-7-6-12-9-17(23-2)18(24-3)10-14(12)15-8-13-4-5-16-21(26-11-25-16)19(13)20(15)22/h4-5,9-10H,6-8,11H2,1-3H3 |
InChI Key |
ZAUHTLRQGBUIOI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC |
96681-78-6 | |
Synonyms |
bulgaramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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